N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide
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Overview
Description
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide is a complex organic compound with a molecular formula of C19H26N2O3 This compound is known for its unique structure, which includes a methoxyphenyl group, a pyrrolidinone ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidinone and cyclohexanecarboxamide moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. One known target is the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is activated by the compound . This activation leads to the modulation of intracellular calcium levels, affecting various cellular processes.
Comparison with Similar Compounds
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide can be compared with other similar compounds, such as:
- N-{1-[(4-methoxyphenyl)methyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-45-dihydro-1H-imidazol-4-yl}cyclohexanecarboxamide
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the methoxyphenyl group, pyrrolidinone ring, and cyclohexanecarboxamide moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)21-13-14(11-18(21)22)12-20-19(23)15-5-3-2-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSKIUWDDVDHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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